molecular formula C18H17N3 B4580459 3-(8-methyl-1,2-dihydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanenitrile

3-(8-methyl-1,2-dihydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanenitrile

Cat. No. B4580459
M. Wt: 275.3 g/mol
InChI Key: AVAHFXSNWRTHPP-UHFFFAOYSA-N
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Description

Carbazole and pyrazino derivatives, like the compound , are of interest in the field of organic chemistry due to their unique structural features and potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. These compounds are known for their diverse biological activities and properties which make them valuable for various scientific and industrial applications.

Synthesis Analysis

The synthesis of derivatives related to the compound involves Fischer condensation and other complex reactions. For instance, derivatives of pyrazino- and diazepino[3.2.1-jk]carbazoles have been obtained through Fischer condensation, showcasing the synthetic accessibility of such frameworks (Grinev et al., 1983). Additionally, various synthetic routes have been developed for the construction of carbazole skeletons, demonstrating the versatility of methods available for synthesizing these complex molecules (Hesse et al., 2013).

Molecular Structure Analysis

The molecular structure of carbazole and pyrazino derivatives is characterized by their fused ring systems, which significantly influence their chemical behavior and properties. Structural characterizations often involve spectroscopic methods such as IR, NMR, and mass spectrometry, providing detailed insights into the compound's framework and substituents (Kumara et al., 2018).

Chemical Reactions and Properties

Carbazole and pyrazino derivatives undergo a variety of chemical reactions, including aminomethylation, cycloadditions, and reactions with different reagents to form a wide range of products. These reactions are crucial for further functionalization and modification of the core structure to tailor the compound's properties for specific applications (Papernaya et al., 2013).

Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis of hexahydro[1,4]diazocino[7,8,1-jk]carbazoles and 1-methoxy-9-(β-vinylethylamino)ethylcarbazoles highlights the chemical reactivity and potential for creating complex heterocyclic compounds that could have applications in materials science or as pharmaceutical intermediates. The conversion of 3-ethylhexahydropyrazino[3,2,1-jk]carbazole into these derivatives through reactions with methyl propiolate and acetylenedicarboxylic ester demonstrates the compound's versatility in synthetic chemistry (Voskressensky et al., 2012).

Facile Access to Derivatives

The facile synthesis of polysubstituted bipyrazoles and pyrazolylpyrimidines from derivatives of pyrazino[3.2.1-jk]carbazole emphasizes the compound's utility in generating new chemical entities. This approach allows for the creation of compounds with potential applications in medicinal chemistry and materials science (Dawood et al., 2004).

Potential Biological Applications

The study of derivatives for their antibacterial activity against a variety of Gram-negative and Gram-positive bacteria indicates a potential application in the development of new antimicrobial agents. This is particularly relevant in the context of increasing resistance to existing antibiotics (Titi et al., 2021).

Antitubercular Activity

Investigations into the antitubercular activity of tetrahydrocarbazole derivatives, including N-substituted hexahydro-1H-pyrazino[3,2,1-j,k]carbazoles, highlight the potential therapeutic applications of compounds in this class. Such studies are crucial for discovering new treatments for tuberculosis, a disease that continues to have a significant global impact (Filitis et al., 1986).

Material Science Applications

The synthesis of complexes and exploration of their properties, such as those formed with CuII/CoII/ZnII, suggest applications in material science, particularly in the development of new materials with specific magnetic, optical, or catalytic properties (Radi et al., 2015).

properties

IUPAC Name

3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16),10(15),11,13-hexaen-4-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c1-13-6-7-16-15(12-13)14-4-2-5-17-18(14)21(16)11-10-20(17)9-3-8-19/h2,4-7,12H,3,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAHFXSNWRTHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3CCN(C4=CC=CC2=C43)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(8-methyl-1,2-dihydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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